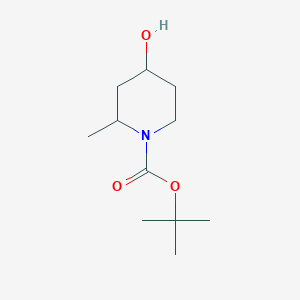

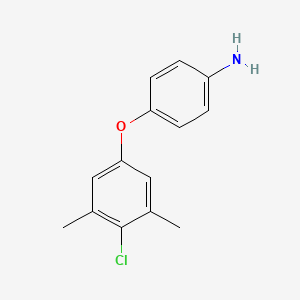

2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

説明

Synthesis Analysis

Pinacol boronic esters, which are similar to the compound , are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported . This process utilizes a radical approach and can be paired with a Matteson–CH2–homologation .科学的研究の応用

Catalytic Protodeboronation of Pinacol Boronic Esters

- Summary of the Application : “2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, also known as Isopropylboronic acid pinacol ester, is used as a building block in organic synthesis . It is particularly used in the catalytic protodeboronation of pinacol boronic esters .

- Methods of Application or Experimental Procedures : The process involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

- Results or Outcomes : This method allows for a valuable but previously unknown transformation: the formal anti-Markovnikov alkene hydromethylation . This sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Preparation of 3-Isopropylphenyl N-methylcarbamate

- Summary of the Application : 3-Isopropylphenyl N-methylcarbamate is prepared by the reaction of 3-isopropylphenol with methyl isocyanate .

- Methods of Application or Experimental Procedures : The specific experimental procedures are not detailed in the source, but typically this type of reaction would involve mixing the two reactants under controlled conditions .

- Results or Outcomes : The outcome of this reaction is the formation of 3-Isopropylphenyl N-methylcarbamate .

Attraction of Female Tabanids

- Summary of the Application : 3-isopropylphenol is used in traps to attract female tabanids, a type of biting fly .

- Methods of Application or Experimental Procedures : The chemical is used as bait in canopy traps. The study was conducted in three forest localities in eastern Croatia .

- Results or Outcomes : Traps baited with 3-isopropylphenol collected 3.5 times as many tabanids as unbaited traps .

Cholinesterase Inhibitors Study

- Summary of the Application : 3-isopropylphenylmethylcarbamate (OMS 15) was used in a comparative study of some cholinesterase inhibitors on the extra-cellularly recorded endplate potential of the rat phrenic diaphragm preparation .

- Methods of Application or Experimental Procedures : The compound was tested in concentrations which gave a similar degree of cholinesterase inhibition .

- Results or Outcomes : It was observed that 3-isopropylphenylmethylcarbamate (OMS 15) caused a slower rate of rise of the endplate potential than other tested compounds. It was thought likely that this difference could be due to a relative reduction of acetylcholine output from the phrenic nerve terminals in the presence of the phenylcarbamates .

Antioxidants for Rubber

- Summary of the Application : Nonstaining, nonblooming, nonresinous antioxidants for rubber are made by condensation of 1 mole aliphatic aldehyde with 2 moles of C6H3 (iso-Pr) (OH) (CRR’R’‘), where R is H or alkyl and R’ and R’’ are alkyl groups .

- Methods of Application or Experimental Procedures : The intermediates 2-tert-butyl-5-isopropylphenol were prepared by addition of Me3CCl to the mixture of 68 g. 3-isopropylphenol and 4 g. SnCl4 in 50 ml. hexane at 40-50° during 2.5 hrs. and refluxing for 2 hrs .

- Results or Outcomes : The result of this reaction is the formation of nonstaining, nonblooming, nonresinous antioxidants for rubber .

Safety And Hazards

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-propan-2-ylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO2/c1-11(2)12-8-7-9-13(10-12)16-17-14(3,4)15(5,6)18-16/h7-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRCXIHAXGJPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623707 | |

| Record name | 4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

CAS RN |

325142-89-0 | |

| Record name | 4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322633.png)

![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322643.png)

![4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1322668.png)